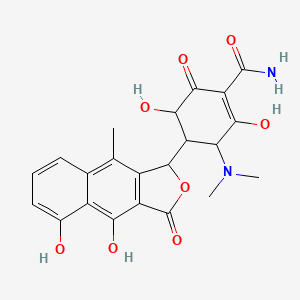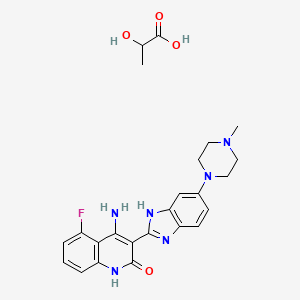
Polifilina VII
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polyphyllin VII is an isoprene saponin extracted from Rhizoma paridis, a plant known for its traditional medicinal properties. It has garnered attention due to its significant anti-cancer activities across various cancer types, including hepatoblastoma, lung cancer, and osteosarcoma. The compound has been studied extensively for its mechanisms of action, including induction of apoptosis, autophagy, and effects on cellular signaling pathways (Wang et al., 2023) (Zhang et al., 2016).
Synthesis Analysis
Research on the synthesis of Polyphyllin VII and related compounds primarily focuses on the extraction and quantification methods, rather than chemical synthesis from basic starting materials. However, studies on similar compounds provide insights into potential synthetic routes, involving complex glycosylation steps and modifications of steroidal skeletons. For Polyphyllin VII specifically, the extraction from natural sources remains the primary method of obtaining the compound, with advancements in analytical techniques to quantify its presence and concentration in biological samples (Li et al., 2001).
Molecular Structure Analysis
The molecular structure of Polyphyllin VII includes a steroidal saponin backbone with multiple hydroxyl groups and a sugar moiety attached, contributing to its biological activity. The structure is complex, and its activity is influenced by the configuration of these functional groups, as seen in studies where structural modifications affect its pharmacokinetic properties and biological activity. Advanced spectroscopic techniques, such as LC-MS/MS, are employed to determine its structure and quantify its presence in biological matrices (Wang et al., 2023).
Chemical Reactions and Properties
Research on Polyphyllin VII's chemical properties is limited, focusing instead on its biological effects. Its chemical reactivity, particularly in the context of its glycosidic bonds and steroidal core, plays a role in its biological mechanisms, such as inducing apoptosis and autophagy through interaction with cellular targets. The compound's solubility, stability, and reactivity under various conditions are critical for its pharmacokinetic behavior and bioavailability (He et al., 2019).
Physical Properties Analysis
The physical properties of Polyphyllin VII, such as solubility, melting point, and molecular weight, are essential for drug formulation and delivery. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profiles. The compound's low solubility in water and its stability under various storage conditions have been assessed to optimize its pharmacological applications. Advanced analytical methods provide a detailed understanding of these properties, crucial for developing therapeutic applications (Wang et al., 2023).
Chemical Properties Analysis
Polyphyllin VII's chemical properties, including its reactivity and interactions with biomolecules, underpin its pharmacological effects. Its ability to interact with cellular pathways, such as the JNK pathway and PI3K/AKT/mTOR pathway, demonstrates its complex chemical behavior in biological systems. These interactions lead to various cellular outcomes, including apoptosis, autophagy, and changes in cell cycle progression, highlighting the compound's potential as a therapeutic agent (Zhang et al., 2016).
Aplicaciones Científicas De Investigación
Efectos Antiinflamatorios
Se ha encontrado que PP7 tiene efectos antiinflamatorios tanto in vitro como in vivo {svg_1}. Reduce la producción de óxido nítrico (NO) y prostaglandina E2 (PGE 2), y las expresiones de proteínas y ARNm de citoquinas proinflamatorias (TNF-α, IL-1β e IL-6) y enzimas (sintetasa de óxido nítrico inducible [iNOS], ciclooxigenasa-2 [COX-2] y metaloproteinasa de matriz-9 [MMP-9]) en células RAW264.7 inducidas por lipopolisacárido (LPS) al suprimir las vías NF-κB y MAPKs {svg_2}. También inhibió el edema de oreja inducido por xileno y la formación de granuloma inducida por bolitas de algodón en ratones y suprimió la inflamación y toxicidad inducidas por LPS y CuSO4 en embriones de pez cebra {svg_3}.
Actividad Anticancerígena
PP7, una saponina esteroidal de Paris polyphylla, se ha encontrado que ejerce una fuerte actividad anticancerígena {svg_4}. Se ha encontrado que ejerce potentes efectos anticancerígenos en un amplio espectro de líneas celulares cancerosas a través de la supresión de la proliferación celular, el arresto del ciclo celular y la inducción de apoptosis y autofagia {svg_5}.
Optimización del Proceso de Extracción
Se ha establecido y optimizado el proceso de extracción de PP7 por extracción asistida por agua {svg_6}. Este estudio proporciona una base teórica para la aplicación de PP7 en la producción farmacéutica {svg_7}.
Inhibición de Moesina
PP7 se ha identificado como un nuevo inhibidor de la moesina, un regulador clave de la vía Wnt/β-catenina {svg_8}. PP7 se une a la moesina e induce su degradación a través de la vía ubiquitina-proteasoma, debilitando así la actividad de la vía Wnt/β-catenina y conduciendo a una reducción en las células de población lateral para superar la resistencia al bortezomib {svg_9}.
Destino de las Células Madre del Carcinoma Hepatocelular
Se ha encontrado que PP7 tiene efectos sobre las células madre del carcinoma hepatocelular (HCC CSCs) {svg_10}. Promueve la apoptosis en las células HepG2 y Huh7, inhibiendo significativamente la proliferación y migración celular {svg_11}.
Mecanismo De Acción
Target of Action
Polyphyllin VII (PP7) is a steroidal saponin derived from Rhizoma Paridis . It has been found to exert potent anti-cancer effects on a wide spectrum of cancer cell lines . PP7 primarily targets NF-κB/MMP-9/VEGF signaling pathway , MAPK pathways , and moesin , a key regulator of the Wnt/β-catenin pathway .
Mode of Action
PP7 interacts with its targets and induces various changes. It binds to moesin and induces its degradation via the ubiquitin-proteasome pathway, thereby weakening the activity of the Wnt/β-catenin pathway . This results in a decrease in side population cells, overcoming bortezomib resistance .
Biochemical Pathways
PP7 affects several biochemical pathways. It downregulates the NF-κB and MAPK pathways, reducing the production of nitric oxide (NO) and prostaglandin E2 (PGE 2), and the protein and mRNA expressions of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) and enzymes (inducible NO synthase [iNOS], cyclooxygenase-2 [COX-2], and Matrix metalloproteinase-9 [MMP-9]) . It also suppresses the NF-κB/MMP-9/VEGF signaling pathway, leading to decreased angiogenesis and metastasis .
Pharmacokinetics
After oral administration of the P. polyphylla extract, PP7 was found to have the highest maximum concentration (Cmax, 17.0 ± 2.24 µg/L) of all nine components . The bioavailabilities of all nine components were less than 1% . This low bioavailability is partly due to hydrolysis by intestinal flora .
Result of Action
PP7 exerts strong anti-inflammatory activities in multiple in vitro and in vivo models . It markedly inhibits xylene-induced ear edema and cotton pellet-induced granuloma formation in mice, and suppresses LPS and CuSO4-induced inflammation and toxicity in zebrafish embryos . It also possesses strong anti-angiogenesis and anti-metastasis activities, suggesting that PP7 could be a potential candidate agent for HCC treatment .
Action Environment
The action of PP7 can be influenced by environmental factors. For instance, the presence of intestinal flora can hydrolyze the compounds, affecting their bioavailability . The compounds are predominantly distributed in the liver and lungs, which may be target organs
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
PP7 interacts with various enzymes, proteins, and other biomolecules. It has been found to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE 2) and downregulate the protein and mRNA expressions of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) and enzymes (inducible NO synthase [iNOS], cyclooxygenase-2 [COX-2], and Matrix metalloproteinase-9 [MMP-9]) .
Cellular Effects
Polyphyllin VII has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to suppress the NF-κB and MAPKs pathways .
Molecular Mechanism
The molecular mechanism of action of Polyphyllin VII involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by suppressing the NF-κB and MAPKs pathways .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Polyphyllin VII has been observed to reduce the production of NO and PGE 2 and downregulate the protein and mRNA expressions of pro-inflammatory cytokines and enzymes in LPS-induced RAW264.7 cells .
Dosage Effects in Animal Models
The effects of Polyphyllin VII vary with different dosages in animal models
Metabolic Pathways
The metabolic pathways that Polyphyllin VII is involved in are not fully clarified yet. It has been found to suppress the NF-κB and MAPKs pathways .
Transport and Distribution
It has been found to be predominantly distributed in the liver and lungs .
Propiedades
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2S,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H84O22/c1-21(20-65-45-40(61)38(59)35(56)30(17-52)68-45)9-14-51(64-6)22(2)33-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,4)27(26)11-13-50(28,33)5)67-48-42(63)44(72-46-41(62)37(58)34(55)23(3)66-46)43(32(19-54)70-48)71-47-39(60)36(57)31(18-53)69-47/h7,21-23,25-48,52-63H,8-20H2,1-6H3/t21-,22+,23+,25+,26-,27+,28+,29+,30-,31+,32+,33+,34+,35-,36+,37-,38+,39-,40-,41-,42+,43+,44+,45-,46+,47+,48+,49+,50+,51+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHYVTIBXQFLKG-UAOMXDAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@@H]6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)C)C)O[C@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H84O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1049.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1141224.png)





